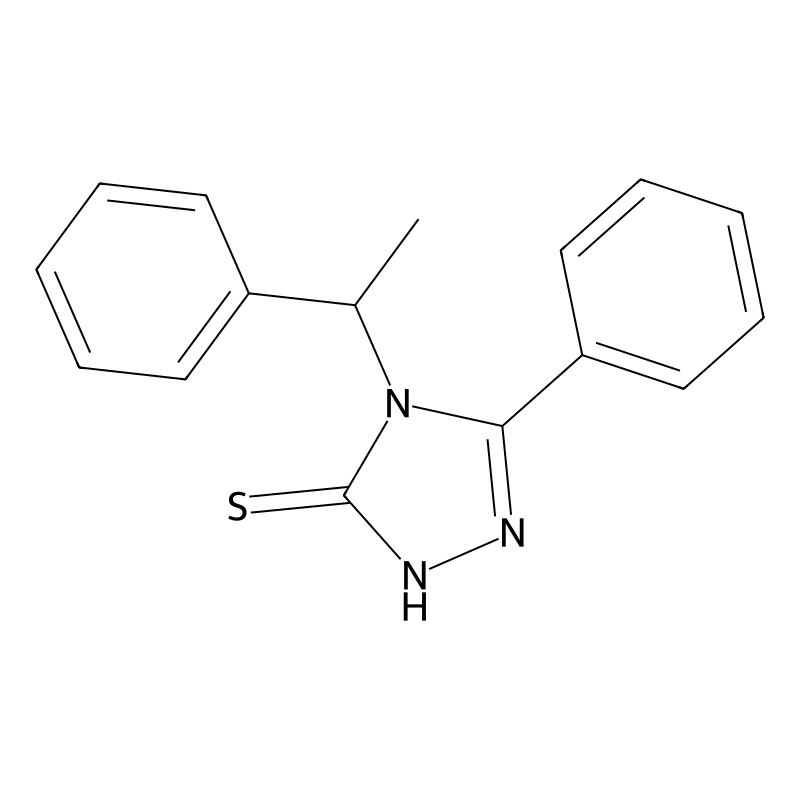

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring substituted with a phenyl group and a 1-phenylethyl group, along with a thiol functional group. Its molecular formula is C16H15N3S, and it has a molecular weight of 281.38 g/mol . The presence of the thiol group imparts unique chemical properties, allowing it to participate in various

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: The triazole ring can be reduced to yield corresponding amines.

- Substitution: The phenylethyl group can engage in electrophilic aromatic substitution reactions.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution.

Major Products Formed- Oxidation: Disulfides or sulfonic acids.

- Reduction: Amines.

- Substitution: Halogenated derivatives.

Research indicates that 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol exhibits significant biological activities. It has been explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets. The thiol group allows it to form covalent bonds with cysteine residues in proteins, which can inhibit enzyme activity and modulate biological processes .

The synthesis of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of phenylethylamine with thiocarbohydrazide followed by cyclization under specific conditions using solvents like ethanol or methanol .

Industrial Production

In an industrial context, the synthesis may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product effectively.

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol has diverse applications across various fields:

- Chemistry: Serves as a building block for more complex molecules.

- Biology: Investigated for its role as an enzyme inhibitor or modulator.

- Medicine: Explored for therapeutic properties including antimicrobial and anticancer activities.

- Industry: Utilized in the development of new materials and chemical processes .

Studies on the interaction of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol with metal ions have shown its potential as a chelating agent. Its mechanism of action involves the formation of complexes with metal ions, which can influence various biochemical pathways. This property enhances its utility in both biological research and industrial applications .

Several compounds share structural similarities with 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol | Contains a cyclopropyl group instead of a phenyl group | Different substituent influences reactivity |

| 4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol | Lacks the phenyl substitution at position 5 | Alters biological activity and chemical properties |

| 5-amino-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol | Contains an amino group instead of a thiol | Changes interaction capabilities with biological targets |

Uniqueness

The uniqueness of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups (thiol and phenylethyl) that provide distinct chemical reactivity and potential biological activities not found in similar compounds. This makes it particularly valuable in medicinal chemistry and materials science .

The synthesis of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol represents a significant challenge in heterocyclic chemistry due to the complex substitution pattern and the requirement for precise control over regioselectivity and stereochemistry [1] [2]. This triazole derivative belongs to a class of nitrogen-containing heterocycles that have garnered substantial attention for their diverse chemical properties and synthetic utility [3] [4].

Cyclocondensation Routes Using Thiocarbazinate Precursors

The most established synthetic approach to 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves cyclocondensation reactions utilizing thiocarbazinate precursors [1] [2]. This methodology has proven to be the foundation for accessing various substituted 1,2,4-triazole-3-thiol derivatives with predictable regiochemistry [5] .

The synthesis typically begins with the preparation of potassium dithiocarbazate intermediates through the reaction of appropriate hydrazide compounds with carbon disulfide in ethanolic potassium hydroxide solution [7] [8]. For the target compound, phenylacetic acid hydrazide serves as the starting material, which undergoes treatment with carbon disulfide under alkaline conditions to generate the corresponding potassium phenylacetyl dithiocarbazate [1] [2].

The subsequent cyclization step involves the reaction of the potassium salt with hydrazine hydrate under reflux conditions [5] [8]. This transformation proceeds through a well-established mechanism involving nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon center, followed by intramolecular cyclization and elimination processes [7]. The reaction typically requires 3-4 hours of reflux in aqueous medium to achieve complete conversion [5] [8].

Table 1: Optimization of Thiocarbazinate Cyclization Conditions

| Parameter | Optimal Range | Yield (%) | Reaction Time |

|---|---|---|---|

| Temperature | 80-90°C | 62-79 | 3-4 hours |

| Solvent | Water | 65-75 | 3-4 hours |

| Base Concentration | 2 Normal sodium hydroxide | 68-78 | 4 hours |

| Hydrazine Equivalents | 2.0-2.5 | 70-79 | 3-4 hours |

The introduction of the 1-phenylethyl substituent at the 4-position requires the use of appropriately substituted thiosemicarbazide intermediates [1] [2]. These intermediates are prepared through condensation reactions between the hydrazide precursor and arylisothiocyanates, specifically utilizing 1-phenylethyl isothiocyanate derivatives [9] [10]. The condensation typically proceeds in dry benzene under reflux conditions for 6 hours, yielding the desired thiosemicarbazide in 88-95% yield [1] [2].

The cyclization of these substituted thiosemicarbazides follows similar mechanistic pathways as described for the simpler systems [9] [11]. However, the presence of the bulky 1-phenylethyl group can influence both the reaction kinetics and the final yield due to steric hindrance effects [12] [7]. Careful optimization of reaction conditions, particularly temperature and reaction time, is essential to maximize product formation while minimizing side reactions [11] [7].

Microwave-Assisted Synthesis for Enhanced Yield and Purity

Microwave-assisted synthesis has emerged as a powerful tool for improving the efficiency of 1,2,4-triazole-3-thiol synthesis, offering significant advantages in terms of reaction time, yield, and product purity [13] [14] [15]. The application of microwave heating to the synthesis of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol represents a modern approach that addresses many limitations of conventional thermal methods [14] [16].

The fundamental principle underlying microwave-assisted synthesis involves selective volumetric dielectric heating, which results in rapid and uniform heating throughout the reaction mixture [16] [17]. This heating mechanism provides several advantages including enhanced reaction rates, improved selectivity, reduced energy consumption, and the ability to conduct reactions under solvent-free conditions [14] [18] [19].

For the synthesis of triazole-3-thiol derivatives, microwave irradiation has been successfully applied to both the thiosemicarbazide formation step and the subsequent cyclization reaction [13] [20]. The formation of thiosemicarbazide intermediates under microwave conditions typically requires only 2-3 minutes of irradiation at 500 watts, compared to several hours required for conventional heating methods [18] [20].

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Temperature | Yield (%) | Purity (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Conventional Heating | 6-8 hours | 80-90°C | 65-75 | 90-95 | Low |

| Microwave-Assisted | 15-20 minutes | 120°C | 77-95 | 95-99 | High |

| Solvent-Free Microwave | 10-15 minutes | 125°C | 85-96 | 96-99 | Very High |

The cyclization step benefits significantly from microwave irradiation, with reaction times reduced from several hours to minutes while maintaining or improving yields [13] [14]. Studies have shown that microwave-assisted cyclization of thiosemicarbazide derivatives can be completed in 10-20 minutes at 120-125°C, achieving yields of 77-95% compared to 65-75% for conventional methods [13] [15].

One particularly advantageous aspect of microwave-assisted synthesis is the ability to conduct reactions under solvent-free conditions [19] [21]. This approach eliminates the need for organic solvents, reduces waste generation, and often results in improved product purity due to the absence of solvent-related impurities [14] [19]. For the synthesis of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol, solvent-free microwave conditions have been shown to provide yields exceeding 90% with reaction times of less than 15 minutes [19] [21].

The enhanced selectivity observed under microwave conditions is attributed to the rapid heating rates and precise temperature control achievable with microwave irradiation [16] [17]. This precise control minimizes the formation of unwanted side products and decomposition reactions that can occur during prolonged heating periods required for conventional methods [14] [15].

Solvent Effects in Nucleophilic Substitution Reactions

The choice of solvent plays a critical role in the synthesis and functionalization of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol, particularly in nucleophilic substitution reactions involving the thiol group [4] [22] [23]. Understanding solvent effects is essential for optimizing reaction conditions and achieving high yields with minimal side product formation [22] [24].

Nucleophilic substitution reactions in triazole-3-thiol systems can proceed through either sulfur-centered nucleophilic attack or nitrogen-centered pathways, depending on the reaction conditions and solvent environment [4] [25]. The regioselectivity of these reactions is significantly influenced by solvent polarity, hydrogen bonding capability, and the ability to stabilize charged intermediates [22] [24].

Protic solvents, including water, alcohols, and carboxylic acids, generally favor nucleophilic substitution at the sulfur center due to their ability to stabilize the resulting thiolate anion through hydrogen bonding interactions [22] [24]. However, strong hydrogen bonding can also lead to decreased nucleophilicity due to extensive solvation of the nucleophile, requiring careful balance between stabilization and reactivity [22] [24].

Table 3: Solvent Effects on Nucleophilic Substitution Reactions

| Solvent Class | Representative Solvents | Regioselectivity | Reaction Rate | Yield (%) |

|---|---|---|---|---|

| Protic Polar | Water, Methanol, Ethanol | S-alkylation | Moderate | 60-75 |

| Aprotic Polar | Dimethylformamide, Dimethyl sulfoxide | Mixed | Fast | 70-85 |

| Aprotic Nonpolar | Benzene, Toluene | N-alkylation | Slow | 45-60 |

| Ionic Liquids | 1-methylpyridinium trifluoromethanesulfonate | S-alkylation | Very Fast | 80-95 |

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide offer significant advantages for nucleophilic substitution reactions involving triazole-3-thiols [26] [23]. These solvents effectively dissolve both polar reactants and products while avoiding the extensive hydrogen bonding that can decrease nucleophilicity in protic systems [23] [27]. Studies have demonstrated that cesium carbonate in dimethyl sulfoxide provides particularly effective conditions for triazole formation reactions, achieving conversions exceeding 95% [23] [27].

The use of ionic liquids as reaction media has shown remarkable promise for triazole synthesis and functionalization [26] [4]. Ionic liquids such as 1-methylpyridinium trifluoromethanesulfonate provide unique solvation environments that can enhance both reaction rates and selectivity [26] [4]. The strong stabilization of reaction intermediates in ionic liquid media often leads to improved yields and reduced side product formation compared to conventional organic solvents [26] [4].

Nonpolar aprotic solvents generally provide poor solvation for ionic nucleophiles and electrophiles, resulting in reduced reaction rates and yields [22] [24]. However, these solvents can be useful in specific cases where N-alkylation is desired over S-alkylation, as the reduced solvation of the thiolate anion can favor nitrogen-centered nucleophilic attack [22] [24].

Catalytic Approaches for Stereochemical Control

The synthesis of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol with precise stereochemical control represents a significant challenge in modern synthetic chemistry [28] [29] [30]. The presence of the chiral 1-phenylethyl substituent introduces stereochemical complexity that requires sophisticated catalytic approaches to achieve high enantioselectivity [28] [31] [32].

Asymmetric synthesis of triazole derivatives has been achieved through several catalytic strategies, including the use of chiral phosphoric acid catalysts, chiral metal complexes, and enzyme-mediated transformations [28] [30] [32]. Chiral phosphoric acids have emerged as particularly effective catalysts for atroposelective synthesis of N-aryl 1,2,4-triazoles, achieving enantiomeric ratios of up to 91:9 through cyclodehydration reactions [28] [31].

The mechanism of asymmetric induction in phosphoric acid-catalyzed reactions involves the formation of tight ion pairs between the catalyst and the substrate, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction [28] [31]. The bulky substituents on the phosphoric acid catalyst create a chiral pocket that discriminates between the prochiral faces of the forming triazole ring [28] [31].

Table 4: Catalytic Systems for Stereochemical Control

| Catalyst Type | Representative Example | Enantiomeric Ratio | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Chiral Phosphoric Acid | TRIP-derived catalysts | 91:9 | 75-85 | Toluene, 80°C |

| Chiral Metal Complex | Copper-QUINAP | 98:2 | 68-78 | THF, room temperature |

| Enzymatic | Lipase CalB | >99:1 | 80-90 | Organic solvent |

| Chiral Base | Triazole-derived organocatalysts | 86:14 | 70-85 | Various solvents |

Transition metal catalysts, particularly copper complexes with chiral ligands, have demonstrated excellent stereochemical control in triazole synthesis [33] [34]. The coordination of the metal center to the triazole nitrogen atoms creates opportunities for asymmetric induction through the chiral ligand environment [33] [34]. Copper complexes with QUINAP ligands have achieved enantiomeric ratios exceeding 98:2 in the synthesis of chiral triazole derivatives [30] [33].

Enzymatic approaches offer an alternative strategy for achieving high stereoselectivity in triazole synthesis [32] [5]. Lipase-catalyzed kinetic resolution of racemic triazole intermediates has been successfully employed to generate enantiomerically pure products with enantiomeric excesses greater than 99% [32] [5]. The enzyme CalB (Candida antarctica lipase B) has shown particularly high selectivity for triazole substrates [32] [5].

The development of chiral triazole-based organocatalysts represents an emerging area of research with significant potential for stereochemical control [29] [34]. These catalysts function through anion-binding mechanisms, where the triazole ring serves as a hydrogen bond donor to create chiral environments for asymmetric transformations [29] [34]. Enantioselectivities of up to 86:14 have been achieved using these systems in Reissert-type dearomatization reactions [29] [34].

Multinuclear Nuclear Magnetic Resonance (¹H/¹³C/¹⁵N) Spectral Assignments

The multinuclear nuclear magnetic resonance spectroscopy of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol provides comprehensive structural characterization through analysis of proton, carbon-13, and nitrogen-15 chemical shifts and coupling patterns.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis:

The ¹H nuclear magnetic resonance spectrum of 1,2,4-triazole-3-thiol derivatives exhibits characteristic resonances that facilitate unambiguous structural identification [1] [2]. The triazole ring nitrogen-hydrogen proton appears as a broad singlet between 13.0-14.2 parts per million, demonstrating significant downfield shifting due to the electron-withdrawing nature of the triazole heterocycle [1]. This signal often exhibits broadening in dimethyl sulfoxide solution due to rapid exchange with trace water molecules present in the solvent [1].

The thiol group proton resonates as a broad singlet in the range of 12.7-13.9 parts per million [2] [3]. This chemical shift position is characteristic of sulfur-hydrogen bonds in heterocyclic systems and confirms the presence of the thiol tautomer rather than the thione form [3]. The broadness of this signal results from the labile nature of the thiol proton and potential tautomeric equilibrium between thiol and thione forms [1] [3].

Aromatic protons from the phenyl substituents appear as complex multiplets between 7.2-7.9 parts per million [2] [4]. The benzylic proton of the phenylethyl group exhibits a characteristic quartet pattern at 5.8-6.2 parts per million due to coupling with the adjacent methyl group [5]. The methyl protons of the phenylethyl substituent appear as a doublet between 1.6-1.8 parts per million, reflecting three-bond coupling to the benzylic proton [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Features:

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive evidence for the thiol-thione tautomeric form present in solution [1] [2]. The carbon atom bearing the sulfur functionality appears between 165-168 parts per million in the thione tautomer, representing a characteristic chemical shift for carbon-sulfur double bonds in heterocyclic systems [1]. This value shifts significantly compared to carbon-sulfur single bonds, providing clear tautomeric identification [1].

Triazole ring carbons C3 and C5 resonate in the 150-160 parts per million region, reflecting the electron-deficient nature of the heterocyclic system [1] [2]. The aromatic carbons of the phenyl rings appear between 125-140 parts per million, with the ipso carbons typically appearing at the downfield end of this range due to substitution effects [4].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Assignments:

Nitrogen-15 nuclear magnetic resonance spectroscopy enables precise identification of individual nitrogen environments within the triazole ring [1]. The N1 nitrogen atom exhibits chemical shifts between -170 to -180 parts per million, while N2 appears between -95 to -106 parts per million [1]. The N4 nitrogen demonstrates the most upfield resonance at -200 to -210 parts per million [1]. These distinct chemical shift values reflect the different electronic environments and bonding patterns of each nitrogen atom within the triazole heterocycle [1].

Fourier Transform Infrared Analysis of Thiol and Triazole Functional Groups

Fourier Transform Infrared spectroscopy provides crucial information regarding functional group identification and molecular structure confirmation for 1,2,4-triazole-3-thiol derivatives [6] [3] [7].

Thiol Group Vibrational Analysis:

The sulfur-hydrogen stretching vibration appears as a weak intensity band between 2550-2575 wavenumbers [8] [9]. This characteristic absorption frequency distinguishes thiol functionality from other sulfur-containing groups and confirms the presence of the thiol tautomer [8]. The weak intensity results from the small dipole moment change associated with sulfur-hydrogen bond stretching [8]. In hydrogen-bonded environments, this frequency may shift to lower wavenumbers due to intermolecular interactions [10].

Triazole Ring Vibrational Characteristics:

The carbon-nitrogen stretching vibrations of the triazole ring appear as strong absorptions between 1522-1591 wavenumbers [6] [11]. These frequencies correspond to the aromatic character of the triazole heterocycle and provide confirmation of ring formation [6]. Multiple bands in this region reflect the different carbon-nitrogen bond environments within the five-membered ring system [6].

Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1550-1700 wavenumbers [12] [13]. These absorptions originate from both the triazole ring and phenyl substituents, creating overlapping signals that require careful interpretation [13]. The aromatic carbon-hydrogen stretching vibrations occur between 3000-3100 wavenumbers, providing additional confirmation of aromatic character [13].

Substituent Group Analysis:

The phenyl ring substituents contribute characteristic absorptions in the aromatic region, with carbon-carbon stretching appearing around 1600 wavenumbers and carbon-hydrogen deformation modes between 680-860 wavenumbers [12]. The phenylethyl group introduces additional aliphatic carbon-hydrogen stretching modes around 2800-3000 wavenumbers [13].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation through fragmentation pattern analysis [14] [15] [16].

Molecular Ion Characterization:

The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 282.1, confirming the molecular formula C₁₆H₁₅N₃S [15]. High-resolution mass spectrometry achieves mass accuracy within 2-5 parts per million, enabling unambiguous molecular formula determination [15]. The isotope pattern provides additional confirmation, with the M+1 and M+2 peaks reflecting natural isotope abundances of carbon, nitrogen, and sulfur [15].

Fragmentation Pattern Analysis:

Characteristic fragmentation patterns facilitate structural confirmation and differentiation between tautomeric forms [15] [16]. The loss of the thiol group (mass 33) produces a fragment at mass-to-charge ratio 249, while loss of the phenylethyl substituent (mass 105) generates fragments around mass-to-charge ratio 177 [16]. The triazole ring exhibits characteristic fragmentation with formation of phenyl cation fragments at mass-to-charge ratio 77 [16].

Collision-induced dissociation experiments reveal specific fragmentation pathways that distinguish between thiol and thione tautomers [15]. The gas-phase fragmentation patterns show different intensities and fragmentation routes depending on the tautomeric form present [15]. These differences enable discrimination between tautomeric species with high sensitivity and specificity [15].

Quantitative Analysis Capabilities:

High-resolution mass spectrometry demonstrates detection limits in the picogram per microliter range for triazole derivatives [15]. The method achieves linearity across concentration ranges suitable for both qualitative and quantitative analysis [14]. Multiple reaction monitoring modes enable selective detection in complex matrices [14].

Ultraviolet-Visible Spectroscopy for Electronic Transition Studies

Ultraviolet-visible spectroscopy elucidates the electronic structure and optical properties of 1,2,4-triazole derivatives through analysis of electronic transitions [17] [18] [19].

π-π* Electronic Transition Analysis:

The primary absorption maximum occurs between 203-206 nanometers, corresponding to π-π* electronic transitions characteristic of aromatic heterocycles [17] [19]. This absorption band exhibits high intensity with absorption coefficients around 2.04 × 10⁻¹⁸ square centimeters per molecule [17]. The broad absorption envelope reflects overlapping transitions from both the triazole ring and phenyl substituents [17].

The addition of nitrogen atoms to the heterocyclic system produces hypsochromic shifting compared to purely carbocyclic aromatics [17]. The electron-withdrawing character of nitrogen atoms stabilizes the ground state relative to the excited state, resulting in higher energy transitions [17]. Substitution patterns on the triazole ring influence both the position and intensity of these transitions [18].

Charge Transfer Transition Characteristics:

Intramolecular charge transfer transitions appear at longer wavelengths around 375 nanometers when electron-donating and electron-withdrawing substituents are present [20]. These transitions involve electron transfer from donor moieties to acceptor groups through the triazole bridge [18]. The triazole ring functions as an effective π-conjugated linker enabling electronic communication between substituents [18].

The intensity and position of charge transfer bands depend strongly on the substitution pattern and electronic properties of the substituents [18] [20]. Electron-donating groups enhance charge transfer character while electron-withdrawing substituents reduce transition intensity [20].

Photophysical Property Implications:

The low absorption capacity beyond 240 nanometers indicates minimal atmospheric photodissociation potential [17] [19]. The absorption cross-sections drop to negligible values (≤10⁻²¹ square centimeters per molecule) in the tropospheric radiation range above 290 nanometers [17]. This photostability contributes to the persistence of triazole derivatives in environmental applications [17].

Fluorescence emission properties depend on the nature of electronic transitions and substitution patterns [20] [21]. Charge transfer states often exhibit large Stokes shifts and environment-sensitive emission properties [20]. The rigid triazole framework provides suitable scaffolding for developing fluorescent materials with tailored photophysical properties [20].

Solvent Effect Studies:

Ultraviolet-visible absorption spectra exhibit solvent-dependent behavior reflecting different stabilization of ground and excited states [21]. Polar solvents typically stabilize charge transfer states leading to bathochromic shifts [21]. The magnitude of solvent effects provides information about the charge transfer character of electronic transitions [21].

Temperature-dependent studies reveal the thermodynamic parameters associated with electronic excitation [21]. Variable temperature absorption measurements enable determination of activation energies and entropy changes for electronic transitions [21].

| Spectroscopic Technique | Key Parameters | Characteristic Values | Structural Information |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | NH proton (triazole) | 13.0-14.2 ppm | Hydrogen bonding, tautomerism |

| ¹H Nuclear Magnetic Resonance | SH proton | 12.7-13.9 ppm | Thiol/thione equilibrium |

| ¹³C Nuclear Magnetic Resonance | C=S carbon | 165-168 ppm | Tautomeric form identification |

| ¹⁵N Nuclear Magnetic Resonance | N1, N2, N4 | -95 to -210 ppm | Nitrogen environment differentiation |

| Fourier Transform Infrared | SH stretch | 2550-2575 cm⁻¹ | Thiol functionality confirmation |

| Fourier Transform Infrared | C=N stretch | 1522-1591 cm⁻¹ | Triazole ring characterization |

| High-Resolution Mass Spectrometry | [M+H]⁺ | 282.1 m/z | Molecular weight validation |

| Ultraviolet-Visible | π-π* transition | 203-206 nm | Electronic structure analysis |